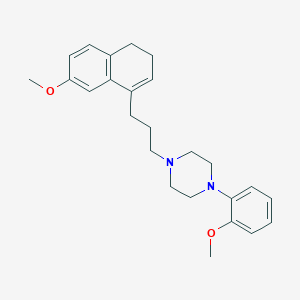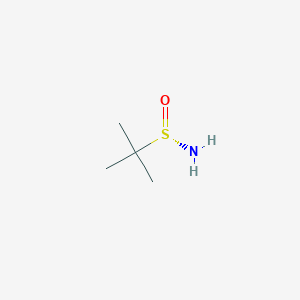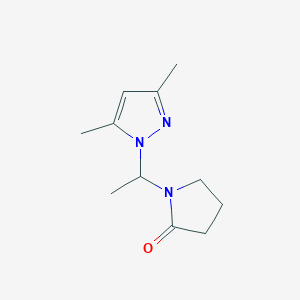
1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone, also known as DMPEP, is a novel psychoactive substance that belongs to the pyrrolidinone class of compounds. DMPEP has been gaining attention in the scientific community due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone is not fully understood, but it is believed to act on the GABAergic system in the brain. 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has been shown to increase GABA levels in the brain, which leads to anxiolytic and antidepressant effects. 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone also modulates the activity of glutamate receptors, which could contribute to its cognitive-enhancing effects.
Effets Biochimiques Et Physiologiques
1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has been shown to have a range of biochemical and physiological effects. It increases the release of dopamine and serotonin in the brain, which could contribute to its antidepressant effects. 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone also increases the levels of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and cognitive function. Additionally, 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has been shown to have antioxidant and anti-inflammatory effects, which could be beneficial for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost, making it accessible for researchers. 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone also has a high purity and stability, which is important for accurate and reliable results. However, the limitations of 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone for lab experiments include its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone. One direction is to further investigate its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Another direction is to explore its cognitive-enhancing effects and its potential use in the treatment of cognitive impairments. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone and its biochemical and physiological effects. Finally, more studies are needed to determine the safety and toxicity of 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone, especially at high doses.
In conclusion, 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone is a novel psychoactive substance that has been gaining attention in the scientific community due to its unique chemical structure and potential therapeutic applications. The synthesis method for 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has been optimized and improved over the years, and research has shown that it has anxiolytic, antidepressant, and cognitive-enhancing effects. 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has several advantages for lab experiments, but also has limitations. There are several future directions for the research on 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone, including investigating its potential therapeutic applications and cognitive-enhancing effects, as well as determining its safety and toxicity.
Méthodes De Synthèse
The synthesis of 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromoacetate to form ethyl 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetate. This intermediate is then reacted with 2-pyrrolidinone in the presence of a base to produce 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone. The synthesis method for 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has been optimized and improved over the years to increase yield and purity.
Applications De Recherche Scientifique
1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Research has shown that 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has anxiolytic and antidepressant effects, making it a promising candidate for the treatment of anxiety and depression. 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has also been shown to have cognitive-enhancing effects, which could be useful in the treatment of cognitive impairments associated with Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
149775-60-0 |
|---|---|
Nom du produit |
1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone |
Formule moléculaire |
C11H17N3O |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
1-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H17N3O/c1-8-7-9(2)14(12-8)10(3)13-6-4-5-11(13)15/h7,10H,4-6H2,1-3H3 |
Clé InChI |
VGEWLWMCRQNEAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(C)N2CCCC2=O)C |
SMILES canonique |
CC1=CC(=NN1C(C)N2CCCC2=O)C |
Synonymes |
1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)


![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)
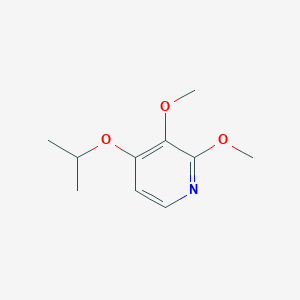
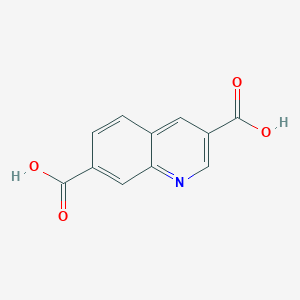
![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)
